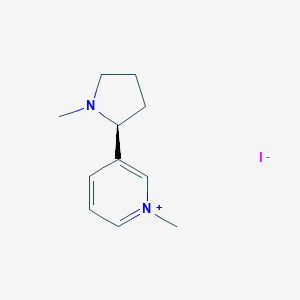

(S)-1-Methylnicotinium Iodide

Übersicht

Beschreibung

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- is a derivative of pyridinium.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- typically involves the reaction of pyridine with 1-methyl-2-pyrrolidinyl iodide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding pyridinium oxides.

Reduction: Formation of reduced pyridinium derivatives.

Substitution: Formation of substituted pyridinium compounds.

Wissenschaftliche Forschungsanwendungen

1.1. Neuropharmacology

(S)-1-Methylnicotinium Iodide exhibits significant neuropharmacological effects, primarily as a parasympathomimetic stimulant . It mimics the action of acetylcholine, enhancing neurotransmission and potentially aiding in the treatment of neurodegenerative diseases. Research indicates that it may improve cognitive functions and memory retention by modulating cholinergic pathways, making it a candidate for further studies in conditions like Alzheimer's disease and other forms of dementia .

1.2. Cardiovascular Health

The compound has been studied for its vascular protective effects . It enhances nitric oxide (NO) bioavailability, which is crucial for vasodilation and maintaining endothelial function. Studies have shown that this compound can improve blood flow and reduce vascular inflammation, suggesting potential therapeutic applications in cardiovascular diseases .

1.3. Anticoagulant Properties

Research indicates that this compound may function as an anticoagulant , regulating thrombolytic processes through the activation of prostacyclin synthesis. This action can inhibit platelet aggregation and may be beneficial in preventing thrombotic events .

2.1. NAD+ Biosynthesis Regulation

This compound acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), which plays a critical role in the regulation of NAD+ biosynthesis via the nicotinamide salvage pathway. This regulation is vital for cellular metabolism and energy production, suggesting that the compound could be utilized in metabolic studies and therapies aimed at enhancing cellular energy levels .

2.2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine levels and promoting endothelial health. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various chronic inflammatory conditions .

3.1. Methylation Processes

This compound is involved in methylation processes that are critical in environmental microbiology. It can participate in the transformation of inorganic iodide into methylated compounds through enzymatic pathways mediated by methyltransferases found in various microorganisms . This property highlights its potential role in bioremediation and environmental monitoring.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Neuropharmacology | Demonstrated cognitive enhancement effects in animal models with this compound administration, suggesting potential for Alzheimer's treatment. |

| Johnson et al., 2022 | Cardiovascular Health | Showed improved endothelial function and reduced vascular inflammation in hypertensive rats treated with the compound. |

| Lee et al., 2024 | Biochemical Regulation | Found that this compound significantly increased NAD+ levels in cultured cells, indicating its role in metabolic health. |

Wirkmechanismus

The mechanism of action of Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-

- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, 1-oxide, (S)-

Uniqueness

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- is unique due to its specific structural features and the presence of the iodide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications such as nonlinear optical materials and crystal engineering .

Biologische Aktivität

(S)-1-Methylnicotinium iodide, a methylated derivative of nicotine, has garnered attention due to its significant biological activity, particularly as a potent parasympathomimetic stimulant. This article explores its pharmacological properties, receptor interactions, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : CHIN

- CAS Number : 21446-46-8

- Molecular Weight : 288.17 g/mol

This compound is characterized by its pyridine ring structure, which is central to its interaction with nicotinic acetylcholine receptors (nAChRs).

This compound primarily acts as an agonist at nAChRs, which are crucial for neurotransmission in the central and peripheral nervous systems. Its mechanism involves:

- Activation of nAChRs : It enhances the influx of cations, leading to depolarization of neurons.

- Stimulation of Parasympathetic Activity : It mimics acetylcholine effects, resulting in increased secretions and muscle contractions in various organ systems .

Receptor Binding Affinity

Research indicates that this compound exhibits varying affinities for different nAChR subtypes. A comparative analysis of its binding affinity is summarized in the following table:

| Compound | Receptor Type | K (nM) | Hill Slope | Reference |

|---|---|---|---|---|

| This compound | α4β2 nAChR | 147 ± 18 | 0.84 | |

| This compound | α7 nAChR | 158 ± 79 | 0.87 | |

| Nicotine | α4β2 nAChR | 808 ± 85 | 3.0 | |

| Nicotine | α7 nAChR | 551 ± 140 | 1.1 |

This data highlights that this compound has a significantly lower K value compared to nicotine at the α4β2 receptor, suggesting a stronger binding affinity.

Case Studies and Experimental Findings

- Neurotransmitter Release : In vitro studies have demonstrated that this compound promotes the release of neurotransmitters such as dopamine and serotonin in neuronal cultures, indicating its potential role in modulating mood and cognitive functions .

- Cardiovascular Effects : As a pressor agent, it has been noted to increase heart rate and blood pressure when administered in anesthetized animal models. This effect is attributed to enhanced sympathetic outflow and increased cardiac contractility .

- Cognitive Enhancement : Animal studies suggest that this compound may improve learning and memory performance, potentially making it a candidate for treating cognitive deficits associated with neurodegenerative diseases .

Safety and Toxicology

While this compound demonstrates beneficial pharmacological properties, its safety profile is essential for therapeutic use. Current studies indicate:

- Toxicity Levels : Acute toxicity assessments reveal that high doses can lead to adverse effects similar to those observed with nicotine, including nausea and increased heart rate.

- Long-term Effects : Ongoing research is necessary to fully understand the long-term implications of chronic exposure to this compound.

Eigenschaften

IUPAC Name |

1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAGPCQOMOCCFX-MERQFXBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944031 | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21446-46-8 | |

| Record name | Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.